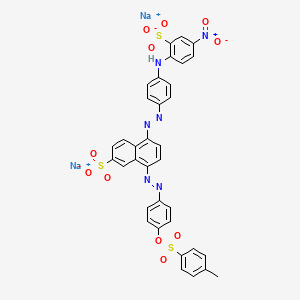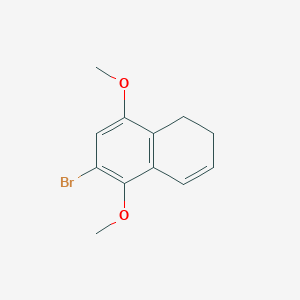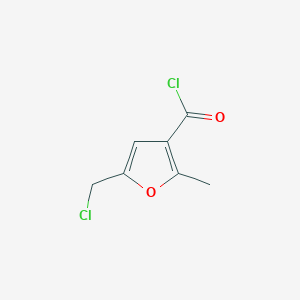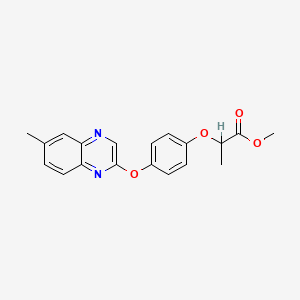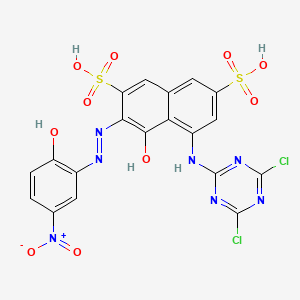
2,7-Naphthalenedisulfonic acid, 4-(4,6-dichloro-s-triazin-2-ylamino)-5-hydroxy-6-(2-hydroxy-5-nitrophenylazo)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Naphthalenedisulfonic acid, 4-(4,6-dichloro-s-triazin-2-ylamino)-5-hydroxy-6-(2-hydroxy-5-nitrophenylazo)- is a complex organic compound known for its vibrant color properties. It is primarily used as a dye or pigment in various industrial applications. The compound’s structure includes multiple functional groups, such as sulfonic acid, triazine, and azo groups, which contribute to its unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-(4,6-dichloro-s-triazin-2-ylamino)-5-hydroxy-6-(2-hydroxy-5-nitrophenylazo)- typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2-hydroxy-5-nitroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,7-naphthalenedisulfonic acid under alkaline conditions to form the azo compound.
Triazine Introduction: The final step involves the reaction of the azo compound with 4,6-dichloro-s-triazine in the presence of a base to introduce the triazine group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The triazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols can react with the triazine ring under basic conditions.
Major Products Formed
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Amino derivatives are formed from the reduction of the nitro group.
Substitution: Various substituted triazine derivatives are obtained.
科学研究应用
Chemistry
In chemistry, this compound is used as a reagent for the synthesis of other complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in organic synthesis.
Biology
In biological research, the compound is used as a staining agent due to its vibrant color properties. It helps in visualizing cellular components under a microscope.
Medicine
Although not widely used in medicine, the compound’s derivatives are being explored for potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry
In the industrial sector, the compound is primarily used as a dye in textiles, plastics, and inks
作用机制
The compound exerts its effects through various mechanisms depending on its application. As a dye, it binds to substrates through ionic and covalent interactions, imparting color. In biological staining, it interacts with cellular components, allowing for visualization under a microscope. The molecular targets and pathways involved vary based on the specific application and the functional groups present in the compound.
相似化合物的比较
Similar Compounds
2,7-Naphthalenedisulfonic acid derivatives: These compounds share the naphthalenedisulfonic acid core but differ in their substituents.
Azo dyes: Compounds with similar azo groups but different aromatic systems.
Triazine-based compounds: Molecules containing the triazine ring but with different functional groups.
Uniqueness
2,7-Naphthalenedisulfonic acid, 4-(4,6-dichloro-s-triazin-2-ylamino)-5-hydroxy-6-(2-hydroxy-5-nitrophenylazo)- is unique due to the combination of its functional groups, which impart specific chemical and physical properties. The presence of both sulfonic acid and triazine groups enhances its solubility and reactivity, making it versatile for various applications.
属性
| 73826-58-1 | |
分子式 |
C19H11Cl2N7O10S2 |
分子量 |
632.4 g/mol |
IUPAC 名称 |
5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C19H11Cl2N7O10S2/c20-17-23-18(21)25-19(24-17)22-11-6-9(39(33,34)35)3-7-4-13(40(36,37)38)15(16(30)14(7)11)27-26-10-5-8(28(31)32)1-2-12(10)29/h1-6,29-30H,(H,33,34,35)(H,36,37,38)(H,22,23,24,25) |
InChI 键 |
KEYSGGLUHZVQBX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)Cl)Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




